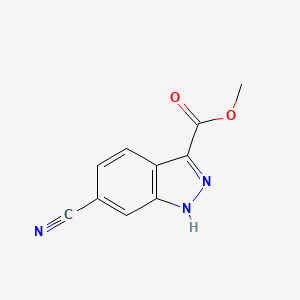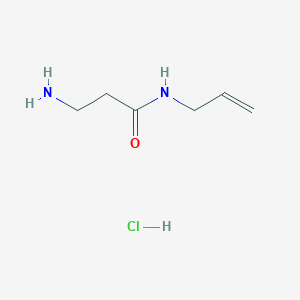
N-Allyl-3-aminopropanamide hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
A practical synthesis of allylic amines, which could potentially include N-Allyl-3-aminopropanamide hydrochloride, involves a nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides . This method is environmentally friendly and provides a practical protocol to build architecturally complex and functionally diverse allylic amines in a single step .Applications De Recherche Scientifique
Hydroboration of N-Allylic Amines
N-Allyl-3-aminopropanamide hydrochloride plays a role in the hydroboration of N-allylic amines. The amino group in N-allylic amines, when protected by a phosphorylated group, hinders nitrogen-boron coordination and allows for normal addition of boron hydrides. This reaction leads to N-phosphorated 3-aminopropanols with high yields (Benmaarouf-khallaayoun et al., 1985).
Phosphate Binding in Hydrogels
N-Allyl-3-aminopropanamide hydrochloride is used in preparing sevelamer analogue porous hydrogels. These hydrogels, made by free radical copolymerization, can remove phosphorus ions from simulated gastroenteric environments. Their stability in acid and oxidation environments suggests potential applications in hyperphosphatemia treatment, environmental management, and wastewater treatment (Haisong Zhang et al., 2016).
Anti-biodegradable Hydrophobic Sulfonate-based Acrylamide Copolymer
A novel anti-biodegradable hydrophobic acrylamide copolymer incorporating N-Allyl-3-aminopropanamide hydrochloride has been synthesized for enhanced oil recovery. This copolymer exhibits improved viscosity, temperature tolerance, salt resistance, shear resistance, and viscoelasticity, making it suitable for high-temperature and high-salinity reservoirs (Gou et al., 2015).
Formation and Reduction of Acrylamide in Food
3-Aminopropanamide, a precursor of N-Allyl-3-aminopropanamide hydrochloride, can reduce acrylamide formation in food through the Maillard reaction. It forms adducts with acrylamide, thereby reducing its presence and toxicity in thermally processed foods. This discovery is significant for food safety and controlling endogenous contaminants (Haojie Wu et al., 2018).
Synthesis and Evaluation of Novel Water-Soluble Copolymers
N-Allyl-3-aminopropanamide hydrochloride is used in synthesizing novel water-soluble copolymers. These copolymers exhibit enhanced properties like temperature-tolerance, shear-tolerance, salt-resistance, and thickening function compared to partially hydrolyzed polyacrylamide. They are potentially useful for oil recovery and reducing crystalline interspace in sodium montmorillonite (Xiangjun Liu et al., 2013).
Isomerization to Form Geometrically Defined Enamides
N-Allyl-3-aminopropanamide hydrochloride is involved in the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides. This process aids in the synthesis of various bioactive pharmacophores and is significant for incorporating nitrogen functionality into molecules (Trost et al., 2017).
Propriétés
IUPAC Name |
3-amino-N-prop-2-enylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-5-8-6(9)3-4-7;/h2H,1,3-5,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVKSRRENZLTBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-3-aminopropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423957.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1423958.png)
![3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423961.png)

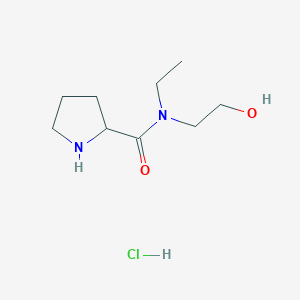
![2-Chloro-4-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidine](/img/structure/B1423965.png)
![6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1423966.png)
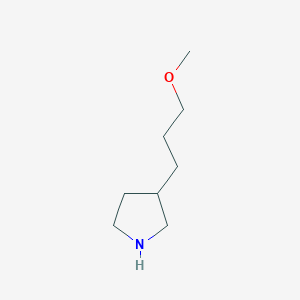
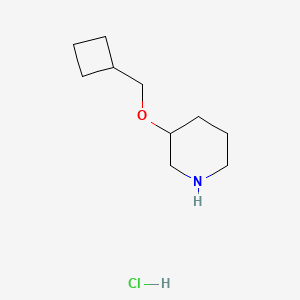
![4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol](/img/structure/B1423975.png)
![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1423976.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1423977.png)

